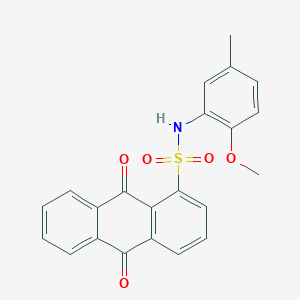
N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide, also known as DCS, is a chemical compound that has been widely used in scientific research due to its unique properties. DCS is a sulfonamide derivative that is used in various biochemical and physiological studies as a tool to investigate the mechanism of action of different biological processes.
Mécanisme D'action
The mechanism of action of N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide involves its ability to bind to the active site of the target enzyme, thereby inhibiting its activity. This compound acts as a competitive inhibitor of carbonic anhydrase and tyrosinase, which means that it competes with the substrate for binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound has been found to reduce the production of aqueous humor in the eye, making it a potential treatment for glaucoma. This compound has also been shown to inhibit the growth of certain cancer cell lines, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide in lab experiments include its potency and specificity as an inhibitor of carbonic anhydrase and tyrosinase. However, this compound has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.
Orientations Futures
There are several future directions for research involving N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide. One area of research is the development of this compound derivatives with improved potency and selectivity for specific enzymes. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of glaucoma and cancer. Additionally, the use of this compound as a tool to investigate the role of carbonic anhydrase and tyrosinase in various biological processes could lead to a better understanding of these enzymes and their functions.
Méthodes De Synthèse
N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide can be synthesized through a multistep process starting from 2,5-dichloronitrobenzene and 2,4-dimethylbenzenesulfonyl chloride. The nitro group is reduced to an amino group, which is then reacted with the sulfonyl chloride to form the final product.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide has been extensively used in scientific research as a pharmacological tool to investigate the mechanism of action of different biological processes. This compound has been found to be a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound has also been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.
Propriétés
Formule moléculaire |
C14H13Cl2NO2S |
|---|---|
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-3-6-14(10(2)7-9)20(18,19)17-13-8-11(15)4-5-12(13)16/h3-8,17H,1-2H3 |
Clé InChI |
RJDFCMORLZFHBB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)

![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)

![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
![4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid](/img/structure/B280694.png)


